3-(2-Morpholinoethyl)phenylboronic acid
Description
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Properties
IUPAC Name |
[3-(2-morpholin-4-ylethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c15-13(16)12-3-1-2-11(10-12)4-5-14-6-8-17-9-7-14/h1-3,10,15-16H,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLMLQQXSGIRFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CCN2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to (3-(2-morpholinoethyl)phenyl)boronic acid: A Privileged Building Block in Modern Drug Discovery
Executive Summary
(3-(2-morpholinoethyl)phenyl)boronic acid is a bifunctional synthetic intermediate of significant interest in medicinal chemistry. It synergistically combines the utility of the phenylboronic acid moiety—a cornerstone of palladium-catalyzed cross-coupling reactions—with the advantageous physicochemical properties of the N-morpholinoethyl group. This guide provides an in-depth analysis of its synthesis, core applications, and strategic role in the development of targeted therapeutics, offering field-proven insights and detailed protocols for its practical application.
Core Molecular Attributes and Strategic Value
At its core, the strategic value of (3-(2-morpholinoethyl)phenyl)boronic acid lies in its dual-functionality. The molecule can be deconstructed into two key pharmacophoric and reactive components:
-
The Phenylboronic Acid Group: This functional group is the reactive handle for the Suzuki-Miyaura cross-coupling reaction, one of the most robust and widely used methods for forging carbon-carbon (C-C) bonds between aromatic rings. Its stability, commercial availability, and generally low toxicity make it a preferred building block in synthetic campaigns.
-
The N-Morpholinoethyl Group: The morpholine ring is classified as a "privileged scaffold" in medicinal chemistry. Its incorporation into a drug candidate is a well-established strategy to enhance desirable pharmacokinetic (PK) properties. Specifically, the morpholine group can improve aqueous solubility, modulate lipophilicity, and often enhances metabolic stability, which are critical parameters for oral bioavailability and overall drug efficacy. The ethyl linker provides appropriate spacing and flexibility for the morpholine ring to interact with biological targets or solvent.
This combination makes the title compound an ideal reagent for late-stage functionalization, allowing for the efficient introduction of a property-modifying group during the convergent synthesis of complex drug candidates.
Physicochemical & Safety Data
| Property | Value | Source |
| CAS Number | 1704066-85-2 | N/A |
| Molecular Formula | C₁₂H₁₈BNO₃ | Internal Calculation |
| Molecular Weight | 235.09 g/mol | Internal Calculation |
| Appearance | Typically an off-white to white solid | Supplier Data |
| Solubility | Soluble in polar organic solvents (e.g., MeOH, DMSO) | General Knowledge |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
Synthesis Pathway: A Validated Protocol
The synthesis of (3-(2-morpholinoethyl)phenyl)boronic acid is most reliably achieved via a Grignard reaction, a foundational transformation in organic chemistry. This approach involves the formation of an organomagnesium intermediate from a halogenated precursor, followed by quenching with a borate ester and subsequent hydrolysis.
The causality behind this choice is clear: Grignard formation is a highly reliable method for generating a nucleophilic aryl species, and borate esters provide an electrophilic boron source. The entire workflow can be conducted as a one-pot procedure, enhancing efficiency.
Workflow Diagram: Synthesis via Grignard Reaction
Caption: One-pot synthesis of the title compound.
Detailed Experimental Protocol: Synthesis
Prerequisites: All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) as Grignard reagents are sensitive to moisture and oxygen. All solvents must be anhydrous.
-
Initiation of Grignard Reagent:
-
To a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and argon inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of the starting material, 4-(2-(3-bromophenyl)ethyl)morpholine (1.0 eq), in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the bromide solution to the magnesium turnings and gently heat to initiate the reaction (indicated by bubble formation and disappearance of the iodine color).
-
-
Formation of Grignard Reagent:
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
In a separate flask, prepare a solution of triisopropyl borate (1.5 eq) in anhydrous THF and cool it to -78 °C using a dry ice/acetone bath.
-
Slowly transfer the prepared Grignard reagent solution from the first flask into the cold borate solution via cannula. Causality: This inverse addition (adding the Grignard to the borate) at low temperature is critical to prevent over-addition of the nucleophilic Grignard reagent to the newly formed boronate ester, which would lead to undesired byproducts.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Isolation:
-
Cool the reaction mixture in an ice bath and slowly quench by adding 1 M hydrochloric acid (HCl). Stir vigorously for 1-2 hours to hydrolyze the boronate ester.
-
Adjust the pH to be acidic (pH ~2-3) to ensure the boronic acid is fully protonated and the morpholine is in its salt form, aiding in the separation of organic impurities.
-
Extract the aqueous layer with an organic solvent like ethyl acetate to remove non-polar byproducts.
-
Adjust the pH of the aqueous layer to ~8-9 with a base (e.g., NaOH) to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield (3-(2-morpholinoethyl)phenyl)boronic acid.
-
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of (3-(2-morpholinoethyl)phenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process enables the formation of a C(sp²)-C(sp²) bond with an aryl or vinyl halide/triflate, providing a direct route to complex biaryl structures.
Catalytic Cycle Diagram: Suzuki-Miyaura Coupling
Sources
The Ascendancy of Morpholine-Containing Phenylboronic Acids: A Technical Guide for Drug Discovery
Abstract
The strategic incorporation of privileged structural motifs is a cornerstone of modern medicinal chemistry. This guide provides an in-depth review of a burgeoning class of compounds that synergistically combines two such pharmacophores: the morpholine ring and the phenylboronic acid moiety. We will explore the rationale behind their combination, delve into synthetic strategies, and analyze their applications, with a particular focus on their role as enzyme inhibitors in oncology and other therapeutic areas. This technical guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these bifunctional molecules.
Introduction: The Strategic Union of Two Privileged Scaffolds
In the quest for novel therapeutics with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles, the concept of "privileged structures" has emerged as a guiding principle. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity. This guide focuses on the powerful combination of two such scaffolds: the morpholine and the phenylboronic acid.
The morpholine ring, a saturated heterocycle, is a ubiquitous pharmacophore in medicinal chemistry.[1] Its popularity stems from its ability to improve aqueous solubility, metabolic stability, and overall drug-like properties of a molecule.[2] The nitrogen atom of the morpholine can act as a hydrogen bond acceptor or a basic center, facilitating interactions with biological targets, while the ether oxygen can also participate in hydrogen bonding.[1]
On the other hand, phenylboronic acids and their derivatives, particularly benzoxaboroles, have garnered significant attention for their unique ability to form reversible covalent bonds with diols, a functionality present in many biological molecules, including sugars and the active sites of certain enzymes.[3][4] This reversible covalent inhibition mechanism offers a compelling strategy for achieving high potency and selectivity.[4] Boronic acids have proven to be effective inhibitors of various enzymes, including serine proteases, phosphoinositide 3-kinases (PI3Ks), and Bruton's tyrosine kinase (BTK).[4][5][6]
The convergence of these two privileged structures into a single molecular entity offers a tantalizing prospect for drug designers. The morpholine moiety can serve to optimize the physicochemical properties and provide additional binding interactions, while the phenylboronic acid acts as a "warhead" to engage the target enzyme. This guide will dissect the literature to provide a comprehensive overview of this promising class of compounds.
Synthetic Strategies: Forging the Morpholine-Phenylboronic Acid Linkage
The synthesis of morpholine-containing phenylboronic acids can be approached in a modular fashion, typically involving the coupling of a morpholine-functionalized aryl precursor with a boron source, or vice versa. Several robust synthetic methodologies are available to achieve this.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. In the context of our topic, it can be employed to couple a morpholine-substituted aryl halide or triflate with a boronic acid or ester. A common precursor, 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine, is commercially available and serves as a versatile building block for this purpose.[7]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the morpholine-containing phenylboronic acid pinacol ester (1.0 eq.), the aryl halide/triflate (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a suitable degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired morpholine-containing biaryl compound.
Caption: Suzuki-Miyaura cross-coupling workflow.
Catalytic C-H Borylation
A more atom-economical approach is the direct C-H borylation of a morpholine-substituted aromatic ring. This method, often catalyzed by iridium or rhodium complexes, avoids the pre-functionalization required for cross-coupling reactions.[4]
Experimental Protocol: Iridium-Catalyzed C-H Borylation of N-Phenylmorpholine
-
Reactant Preparation: In a glovebox, charge a screw-capped vial with N-phenylmorpholine (1.0 eq.), bis(pinacolato)diboron (B₂pin₂) (1.2 eq.), and an iridium catalyst such as [Ir(OMe)(COD)]₂ (0.015 eq.) with a suitable ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, dtbpy) (0.03 eq.).
-
Solvent Addition: Add an anhydrous and degassed solvent, such as cyclohexane or tetrahydrofuran (THF).
-
Reaction Execution: Seal the vial and heat the mixture at a specified temperature (e.g., 80 °C) for the required duration (typically 12-24 hours).
-
Work-up and Purification: After cooling to room temperature, remove the solvent in vacuo. The resulting residue can be purified by column chromatography on silica gel to yield the desired morpholinophenylboronic acid pinacol ester.
Caption: Catalytic C-H borylation workflow.
Applications in Drug Discovery: Targeting Key Enzymes
The unique combination of a morpholine moiety and a phenylboronic acid has been successfully exploited in the design of potent and selective enzyme inhibitors, particularly in the field of oncology.
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[5] Several PI3K inhibitors feature a morpholine ring, which is known to interact with a key valine residue in the hinge region of the kinase domain.[8] While many of these are not boronic acid derivatives, the strategic replacement of other functional groups with a boronic acid or a benzoxaborole could offer a novel approach to PI3K inhibition. For instance, the pan-PI3K inhibitor PI-103, which suffers from poor bioavailability, was modified into a boronate-containing prodrug (RIDR-PI-103) that releases the active compound under the oxidative stress conditions found in the tumor microenvironment.[5]
A key example of a morpholine-containing PI3K/mTOR dual inhibitor is PKI-587, which is based on a morpholino-triazine scaffold and is currently in clinical trials.[8] Although PKI-587 itself does not contain a boronic acid, its structure provides a valuable template for the design of future inhibitors where a boronic acid moiety could be incorporated to enhance potency or alter the selectivity profile.[8][9]
Caption: Mechanism of PI3K inhibition.
Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a crucial enzyme in the B-cell receptor signaling pathway, making it an attractive target for B-cell malignancies.[6] The first-in-class BTK inhibitor, ibrutinib, forms an irreversible covalent bond with a cysteine residue in the active site. However, the development of reversible inhibitors is an active area of research to overcome resistance and reduce off-target effects. The incorporation of a boronic acid moiety offers a promising strategy for achieving reversible covalent inhibition of BTK. While current approved BTK inhibitors do not contain boronic acids, the morpholine group is a common feature in many small molecule kinase inhibitors.[10][11] The design of novel BTK inhibitors that combine a morpholine for optimal pharmacokinetics with a phenylboronic acid for reversible covalent binding is a logical and promising direction for future drug discovery efforts.
Serine Protease Inhibitors
Serine proteases are a large family of enzymes involved in diverse physiological processes, and their dysregulation is implicated in various diseases.[12] Phenylboronic acids are well-established inhibitors of serine proteases, forming a reversible covalent bond with the catalytic serine residue. The addition of a morpholine group can enhance the binding affinity and selectivity of these inhibitors. For example, 4-(morpholinomethyl)phenylboronic acid is a versatile building block for the synthesis of such inhibitors.[7]
Table 1: Representative Morpholine-Containing Phenylboronic Acids and their Derivatives
| Compound Name | Structure | Target/Application | Reference |
| 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine | Synthetic Building Block | [7] | |
| 3-(Morpholino)phenylboronic acid | Synthetic Building Block | N/A | |
| 4-(Morpholinomethyl)phenylboronic acid | Serine Protease Inhibition | [7] | |
| RIDR-PI-103 (Boronate Prodrug of PI-103) | (Structure not explicitly shown, but is a boronate derivative of a morpholine-containing PI3K inhibitor) | PI3K Inhibition (Prodrug) | [5] |
| Morpholino-pyrimidine derivatives | PI3K Inhibition | [13] |
Structure-Activity Relationships (SAR) and Causality in Design
The development of potent and selective morpholine-containing phenylboronic acid inhibitors relies on a deep understanding of their structure-activity relationships. The morpholine ring's position and substitution pattern on the phenylboronic acid scaffold are critical for optimizing interactions with the target protein.[1] For instance, in many kinase inhibitors, the morpholine nitrogen forms a crucial hydrogen bond with the hinge region of the ATP-binding pocket.[8] The substitution on the phenyl ring can be modified to enhance potency and selectivity by exploiting other nearby binding pockets.
The boronic acid moiety itself presents opportunities for fine-tuning. The acidity of the boronic acid, which can be modulated by electronic effects of substituents on the phenyl ring, influences its ability to form the tetrahedral boronate species that is essential for covalent inhibition.[3] Furthermore, the conversion of the phenylboronic acid to a benzoxaborole can improve its drug-like properties and provide additional points of interaction with the target.[3]
Conclusion and Future Perspectives
The strategic combination of the morpholine and phenylboronic acid scaffolds represents a powerful approach in modern drug discovery. The morpholine moiety serves to enhance the pharmacokinetic properties and provide key binding interactions, while the phenylboronic acid acts as a versatile warhead for achieving potent and often reversible covalent inhibition of target enzymes. This guide has provided an overview of the synthesis and application of this promising class of compounds, with a focus on their use as kinase and protease inhibitors.
Future research in this area will likely focus on the development of novel synthetic methodologies for accessing a wider diversity of morpholine-containing phenylboronic acids. Furthermore, the exploration of these compounds against a broader range of biological targets is warranted. As our understanding of the intricate interplay between these two privileged structures grows, we can expect the emergence of a new generation of highly effective and selective therapeutics.
References
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(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (2013). Retrieved from [Link]
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Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - NIH. (2016). Retrieved from [Link]
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Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles | Chemical Reviews - ACS Publications. (2015). Retrieved from [Link]
-
Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed. (2022). Retrieved from [Link]
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Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC - NIH. (2012). Retrieved from [Link]
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Inhibitors targeting Bruton's tyrosine kinase in cancers: drug development advances - PMC. (2020). Retrieved from [Link]
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The synthesis of benzoxaboroles and their applications in medicinal chemistry - ResearchGate. (2013). Retrieved from [Link]
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Synthesis and structure-activity relationships of novel benzoxaboroles as a new class of antimalarial agents - PubMed. (2007). Retrieved from [Link]
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(PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - ResearchGate. (2012). Retrieved from [Link]
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Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed. (2020). Retrieved from [Link]
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Synthesis and biological activity of 125I/127I-phenylboronic acid derivatives - PubMed - NIH. (1995). Retrieved from [Link]
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The Development of BTK Inhibitors: A Five-Year Update - MDPI. (2020). Retrieved from [Link]
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PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - MDPI. (2021). Retrieved from [Link]
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Bruton's TK inhibitors: structural insights and evolution of clinical candidates - PubMed. (2014). Retrieved from [Link]
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Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar. (2020). Retrieved from [Link]
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Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF - ResearchGate. (2020). Retrieved from [Link]
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Serine proteases, serine protease inhibitors, and protease-activated receptors: roles in synaptic function and behavior - PMC - PubMed Central. (2011). Retrieved from [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. (2019). Retrieved from [Link]
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Methodological & Application
Application Note: A Robust Protocol for the Suzuki-Miyaura Coupling of 3-(2-Morpholinoethyl)phenylboronic Acid
Introduction: Bridging Scaffolds for Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial research, particularly in the synthesis of complex molecules for pharmaceuticals and materials science.[3]
This guide focuses on a specific, yet highly valuable building block: 3-(2-Morpholinoethyl)phenylboronic acid . The morpholine heterocycle is a "privileged" scaffold in medicinal chemistry.[4] Its inclusion in drug candidates is often strategic, owing to its advantageous physicochemical properties. The morpholine moiety can improve aqueous solubility, enhance metabolic stability, and fine-tune the pKa of a molecule to improve its pharmacokinetic profile, including permeability across the blood-brain barrier.[5][6] Consequently, the ability to reliably couple this boronic acid to a variety of aryl and heteroaryl halides is of paramount importance for researchers in drug development.
This document provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of this compound, explaining the causality behind experimental choices to empower researchers to adapt and troubleshoot this critical transformation.
The Catalytic Heart of the Reaction: Understanding the Mechanism
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium catalytic cycle. The cycle, which shuttles the palladium center between its Pd(0) and Pd(II) oxidation states, comprises three fundamental steps.[7][8]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halide bond of the electrophile (Ar¹-X). This step forms a Pd(II) intermediate. The reactivity of the halide is crucial, with the typical trend being I > Br > OTf >> Cl, making oxidative addition the rate-determining step in many cases.[3][7]
-
Transmetalation: This is the key bond-forming step where the organic group from the boron reagent (Ar²) is transferred to the palladium center. This process is not spontaneous; the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [Ar²B(OH)₃]⁻), which readily transfers its aryl group to the Pd(II) complex, displacing the halide.[1][9][10]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex is unstable. It undergoes reductive elimination, where the two organic groups (Ar¹ and Ar²) are expelled as the coupled product (Ar¹-Ar²). This final step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]
// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_add [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pd2_complex [label="Ar¹-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; diaryl_pd2 [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Invisible nodes for inputs/outputs aryl_halide [label="Ar¹-X", shape=plaintext, fontcolor="#EA4335"]; boronic_acid [label="Ar²-B(OH)₂ + Base", shape=plaintext, fontcolor="#4285F4"]; product [label="Ar¹-Ar²", shape=plaintext, fontcolor="#34A853"];
// Edges pd0 -> oxidative_add [color="#202124"]; oxidative_add -> pd2_complex [color="#202124"]; aryl_halide -> oxidative_add [style=dashed, arrowhead=none, color="#EA4335"];
pd2_complex -> transmetalation [color="#202124"]; boronic_acid -> transmetalation [style=dashed, arrowhead=none, color="#4285F4"]; transmetalation -> diaryl_pd2 [color="#202124"];
diaryl_pd2 -> reductive_elim [color="#202124"]; reductive_elim -> pd0 [label=" Regeneration", color="#202124"]; reductive_elim -> product [style=dashed, arrowhead=none, color="#34A853"]; } ends_dot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a general method for the coupling of this compound with a representative aryl bromide. The conditions can be adapted for other aryl or heteroaryl halides.
Reagents and Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Molarity / Density | Amount (mmol) | Equivalents | Mass / Volume |
| Aryl Bromide (e.g., 4-Bromoanisole) | 187.04 | - | 1.0 | 1.0 | 187 mg |
| This compound | 235.08 | - | 1.2 | 1.2 | 282 mg |
| Pd(PPh₃)₄ (Catalyst) | 1155.56 | - | 0.03 | 0.03 | 35 mg |
| Potassium Carbonate (K₂CO₃) (Base) | 138.21 | - | 2.5 | 2.5 | 345 mg |
| 1,4-Dioxane (Solvent) | - | 1.034 g/mL | - | - | 8 mL |
| Water (Co-solvent) | - | 1.000 g/mL | - | - | 2 mL |
Note: The choice of catalyst, base, and solvent may require optimization depending on the specific aryl halide used. See the "Key Considerations" section for alternatives.
Step-by-Step Methodology
-
Reaction Setup & Inert Atmosphere:
-
To a clean, dry 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.5 eq).
-
Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is completely free of oxygen, which can deactivate the palladium catalyst.[8]
-
-
Solvent Addition and Degassing:
-
Through the septum, add the degassed solvent system (1,4-Dioxane and Water, 4:1 ratio) via syringe. Solvents should be degassed beforehand by sparging with an inert gas for 20-30 minutes or through several freeze-pump-thaw cycles. This step is critical to remove dissolved oxygen, which can cause unwanted homocoupling of the boronic acid.[8]
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 90 °C.
-
Allow the reaction to stir vigorously for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture. The reaction is complete upon the disappearance of the limiting reactant (aryl bromide).
-
-
Workup and Extraction:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 10 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is then purified by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis to effectively separate the product from any remaining starting materials and byproducts.
-
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// Edges start -> inert [color="#5F6368"]; inert -> solvents [color="#5F6368"]; solvents -> react [color="#5F6368"]; react -> monitor [color="#5F6368"]; monitor -> workup [color="#5F6368"]; workup -> purify [color="#5F6368"]; purify -> product [color="#5F6368"]; } ends_dot Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Key Considerations and Troubleshooting
A successful Suzuki-Miyaura coupling relies on the judicious selection of reaction parameters.
| Parameter | Options & Rationale |
| Palladium Catalyst | Pd(PPh₃)₄: A reliable, general-purpose Pd(0) catalyst. Pd(dppf)Cl₂: Excellent for many couplings, including those with heteroaryl substrates. Pd₂(dba)₃ with Ligand: A Pd(0) source used with specialized phosphine ligands (e.g., SPhos, XPhos) for challenging substrates like sterically hindered aryl halides or aryl chlorides.[11] Electron-rich ligands facilitate the rate-limiting oxidative addition step.[8] |
| Base | Carbonates (K₂CO₃, Cs₂CO₃): Common, effective, and moderately strong bases. Phosphates (K₃PO₄): A stronger base, often effective when carbonates fail. Alkoxides (t-BuOK): Very strong bases used for highly hindered or unreactive substrates.[12] Fluorides (KF): A mild base useful for substrates with base-sensitive functional groups like esters.[9] |
| Solvent | Ethereal (Dioxane, THF): Excellent at solubilizing reagents and intermediates. Aromatic (Toluene): Allows for higher reaction temperatures. Aqueous Mixtures: The presence of water is often beneficial, aiding in the dissolution of the base and accelerating transmetalation.[7] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation (oxygen exposure).2. Oxidative addition is too slow (e.g., with aryl chlorides).3. Incorrect base or solvent choice. | 1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere technique.2. Switch to a more active catalyst system (e.g., Pd₂(dba)₃ with an electron-rich phosphine ligand like SPhos).3. Screen alternative bases (e.g., K₃PO₄) and solvents (e.g., Toluene for higher temperature). |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) precatalyst without complete reduction to Pd(0). | 1. Improve degassing procedures for solvents and the reaction vessel.[8]2. Use a Pd(0) source like Pd(PPh₃)₄ directly, or ensure conditions are suitable for in-situ reduction. |
| Protodeboronation | 1. The boronic acid is unstable under the reaction conditions (hydrolysis).2. Particularly common with some electron-deficient or heteroaryl boronic acids.[13] | 1. Use a higher loading of the boronic acid (e.g., 1.5-2.0 equivalents).2. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to coupling.[14] |
Conclusion
The Suzuki-Miyaura cross-coupling provides a powerful and versatile platform for synthesizing biaryl compounds containing the valuable 3-(2-morpholinoethyl)phenyl moiety. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent, researchers can reliably execute this transformation. The protocol and troubleshooting guide presented here serve as a robust starting point for scientists and drug development professionals aiming to incorporate this privileged scaffold into novel molecular architectures, thereby accelerating the discovery of new therapeutic agents.[15][16]
References
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Suzuki-Miyaura Coupling - Chemistry LibreTexts . (2024). Chemistry LibreTexts. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide . (n.d.). Yoneda Labs. [Link]
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Suzuki Coupling . (n.d.). Organic Chemistry Portal. [Link]
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Suzuki reaction - Wikipedia . (2024). Wikipedia. [Link]
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The Suzuki Reaction . (n.d.). Myers Group, Harvard University. [Link]
- Process for the preparation of substituted phenylboronic acids. (2003).
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Walker, S. D., et al. (2004). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 43(15), 1871-1876. [Link]
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Ceniviva, R., et al. (2019). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 10(3), 1178-1194. [Link]
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Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 128(25), 8149-8159. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
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Diagnosing issues with a failed Suzuki coupling? . (2021). Reddit. [Link]
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Singh, P., & Kaur, M. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(20), 7414–7425. [Link]
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Georganics. (2024). Phenylboronic acid – preparation and application . [Link]
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ResearchGate. (2025). Vinyl Phenylboronic Acid Controlling Co-Monomer for Nitroxide Mediated Synthesis of Thermoresponsive Poly(2-N Morpholinoethyl Methacrylate) . [Link]
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Guram, A. S., et al. (2004). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 126(42), 13795-13803. [Link]
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Cravotto, G., et al. (2017). Suzuki-Miyaura micellar Cross-Coupling in water, at room temperature. Scientific Reports, 7(1), 1-6. [Link]
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ChemOrgChem. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved . YouTube. [Link]
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Kumar, A., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
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PubChem. (n.d.). 3-(Morpholino)phenylboronic acid . National Center for Biotechnology Information. [Link]
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Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
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Thomas, A. A., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 256-274. [Link]
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Platon, M., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 762. [Link]
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Tesei, A., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(4), 1269-1308. [Link]
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RSC Publishing. (2017). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies . [Link]
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ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) . [Link]
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experimental procedure for C-C bond formation with 3-(2-Morpholinoethyl)phenylboronic acid
An Application Note and Experimental Protocol for Carbon-Carbon Bond Formation Utilizing 3-(2-Morpholinoethyl)phenylboronic acid
Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Modern Synthesis
The construction of carbon-carbon (C-C) bonds is a foundational element of organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors.[1][2] Among the myriad of methods developed for this purpose, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry.[3][4] Its discovery, recognized with the 2010 Nobel Prize in Chemistry, provided a powerful and versatile tool for forming C-C bonds between organoboron compounds and organic halides or triflates.[3] This reaction is celebrated for its mild conditions, functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[5]
In the landscape of drug discovery and development, the Suzuki-Miyaura reaction is indispensable for creating libraries of novel compounds. The 3-(2-Morpholinoethyl)phenyl moiety is a valuable structural motif, as the morpholine group can enhance aqueous solubility, modulate pharmacokinetic properties, and serve as a key interaction point with biological targets. This guide provides a comprehensive overview of the mechanistic principles and a detailed, field-tested protocol for the successful application of this compound in Suzuki-Miyaura cross-coupling reactions.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states.[6][7] Understanding this cycle is paramount for rational troubleshooting and optimization of reaction conditions. The three key stages are Oxidative Addition, Transmetalation, and Reductive Elimination.[8]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst, stabilized by ligands (L), inserting into the carbon-halide (C-X) bond of the organic halide (R¹-X). This forms a square planar Pd(II) complex.[6][9] This step is often the rate-determining step of the overall reaction.[7]
-
Transmetalation : This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. For this to occur, the boronic acid (R²-B(OH)₂) must first be activated by a base. The base converts the neutral boronic acid into a more nucleophilic boronate species (e.g., [R²-B(OH)₃]⁻), which then readily transfers its organic moiety (R²) to the Pd(II) complex, displacing the halide.[3][5][10]
-
Reductive Elimination : The final step involves the two organic groups (R¹ and R²) on the palladium center coupling to form the new C-C bond in the desired product (R¹-R²). This process reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[6][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Design: Causality Behind Reagent Selection
A successful coupling reaction is not merely about mixing reagents; it is a carefully orchestrated interplay of components, each with a specific function.
-
Palladium Pre-catalyst : The choice of a palladium source is critical. While Pd(PPh₃)₄ can be used directly as a Pd(0) source, it is often more practical and economical to generate the active catalyst in situ from a stable Pd(II) pre-catalyst like Palladium(II) acetate (Pd(OAc)₂) or pre-formed complexes like Pd(dppf)Cl₂. The reduction from Pd(II) to Pd(0) can be facilitated by phosphine ligands or other reagents in the mixture.[6]
-
Ligands : Ligands are essential for stabilizing the palladium catalyst, preventing its precipitation as inactive palladium black, and tuning its reactivity.[6]
-
Triphenylphosphine (PPh₃) : A standard, cost-effective ligand suitable for many simple couplings.
-
Buchwald Ligands (e.g., SPhos, XPhos) : These are bulky, electron-rich biaryl phosphine ligands that excel in coupling sterically hindered or electronically challenging substrates, often allowing for lower catalyst loadings and milder reaction conditions.[11]
-
N-Heterocyclic Carbenes (NHCs) : Offer strong σ-donation and are highly effective for coupling unreactive substrates like aryl chlorides.[12][13]
-
-
Base : The base is non-negotiable for activating the boronic acid.[5] The choice of base can significantly impact the reaction outcome.
-
Potassium Carbonate (K₂CO₃) : A common, moderately strong base suitable for a wide range of substrates.
-
Potassium Phosphate (K₃PO₄) : A stronger base often used for more challenging couplings, particularly with hindered substrates or aryl chlorides.[11]
-
Cesium Carbonate (Cs₂CO₃) : A highly effective but more expensive base, often used when other bases fail.
-
-
Solvent : The solvent system must dissolve the reagents to a sufficient extent and be stable at the reaction temperature. Mixtures of an organic solvent and water are common, as water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[14]
-
Special Consideration for this compound : The morpholino group is a tertiary amine, which is a Lewis base. There is a potential for this nitrogen to coordinate to the palladium center, acting as a ligand and potentially inhibiting catalysis. Using a ligand that binds more strongly to palladium than the substrate's amine, such as a bulky biaryl phosphine ligand, can mitigate this potential issue.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Materials and Reagents:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water (Degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware (Schlenk flask or resealable reaction tube)
Step-by-Step Procedure:
-
Reagent Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (e.g., 1.0 mmol), this compound (1.2 mmol, 1.2 equiv), Potassium Phosphate (3.0 mmol, 3.0 equiv), Palladium(II) Acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere Setup : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. The removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[6]
-
Solvent Addition : Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (e.g., 5 mL) and degassed deionized water (e.g., 1 mL) via syringe. Degassing the water (by sparging with inert gas for 15-20 minutes) is crucial.
-
Reaction Execution : Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously. The reaction temperature is a key parameter and may require optimization.[14]
-
Monitoring Progress : Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere if possible) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction : Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing and Drying : Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The crude product will likely contain the desired biaryl product along with residual catalyst and ligand byproducts. Purify the crude material using flash column chromatography on silica gel.[16] The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) must be determined empirically by TLC.
Data Presentation and Optimization Parameters
Reaction success is highly dependent on the specific substrates and conditions. The following table provides a starting point for optimization.
| Parameter | Recommended Starting Condition | Optimization Range/Considerations | Rationale |
| Boronic Acid Equiv. | 1.2 equiv | 1.1 - 1.5 equiv | A slight excess ensures complete consumption of the limiting aryl halide. |
| Pd Catalyst Loading | 2 mol% | 0.5 - 5 mol% | Lower for highly reactive substrates; higher for challenging couplings.[17] |
| Ligand:Pd Ratio | 2:1 | 1:1 - 4:1 | A higher ratio can improve catalyst stability and activity. |
| Base | K₃PO₄ (3 equiv) | K₂CO₃, Cs₂CO₃, KF | Stronger bases may be needed for less reactive aryl chlorides.[7][11] |
| Solvent Ratio | 5:1 Dioxane:Water | 2:1 to 10:1 | Adjust for substrate solubility; some reactions benefit from anhydrous conditions.[6] |
| Temperature | 80-100 °C | Room Temp to 120 °C | Higher temperatures accelerate the reaction but can increase side products. |
| Reaction Time | 4 - 24 h | 1 - 48 h | Monitor by TLC/LC-MS to determine the optimal time. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure). 2. Insufficiently strong base. 3. Low temperature. 4. Catalyst poisoning by amine. | 1. Ensure rigorous degassing and use of anhydrous solvents. 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. 3. Increase the reaction temperature. 4. Use a bulkier, more electron-rich ligand (e.g., SPhos, XPhos). |
| Protodeboronation | Presence of excess water or acidic impurities. Reaction run for too long. | Use anhydrous solvents and a freshly opened boronic acid. Monitor reaction closely and stop once complete.[6] |
| Homocoupling of Boronic Acid | Presence of oxygen, which can facilitate Pd(II)-mediated homocoupling. | Rigorously exclude oxygen from the reaction vessel.[6] |
| Difficult Purification | Residual palladium catalyst or phosphine oxide byproducts. | Filter the crude reaction mixture through a pad of Celite before concentration. Consider using specialized silica treatments or scavengers for palladium. |
Visualizing the Experimental Workflow
A streamlined workflow is essential for reproducibility and efficiency.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion
The Suzuki-Miyaura reaction is a robust and highly adaptable method for C-C bond formation. By applying the principles outlined in this guide, researchers can confidently employ this compound as a versatile building block in the synthesis of complex molecules. Success relies on a mechanistic understanding of the catalytic cycle, rational selection of reagents, and meticulous execution of the experimental protocol, particularly with respect to maintaining an inert atmosphere. The provided protocol serves as a validated starting point, from which optimization can be performed to achieve high yields and purity for a diverse range of coupling partners.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
MDPI. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. [Link]
-
PubMed Central (PMC). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
National Institutes of Health (NIH). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]
-
MDPI. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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NSF Public Access Repository. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. [Link]
-
Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
-
Wikipedia. Suzuki reaction. [Link]
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YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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ResearchGate. Suzuki−Miyaura Coupling of Iodobenzenes and Phenylboronic Acids. [Link]
-
National Institutes of Health (NIH). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
ResearchGate. C(sp2) C(sp2) Bond Formation by Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. Vinyl Phenylboronic Acid Controlling Co-Monomer for Nitroxide Mediated Synthesis of Thermoresponsive Poly(2-N Morpholinoethyl Methacrylate). [Link]
-
National Institutes of Health (NIH). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
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Organic Chemistry Portal. Best Synthetic Methods: Carbon-Carbon Bond Formation. [Link]
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Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
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Dalton Transactions (RSC Publishing). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
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ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
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ACS Publications. An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. [Link]
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ResearchGate. Suzuki–Miyaura Coupling Reaction Product Isolation. [Link]
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ACS Omega. Synthesis of a Cannabidiol Precursor: Experimental Challenges and DFT Insights into β-Elimination Barriers. [Link]
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MDPI. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]
-
Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
-
Organic Chemistry Study Guide. Carbon-Carbon Bond Formation. [Link]
-
YouTube. Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. [Link]
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RSC Publishing. Electrochemical synthesis of poly(3-aminophenylboronic acid) in ethylene glycol without exogenous protons. [Link]
-
PubChem. 3-(Morpholino)phenylboronic acid. [Link]
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Chemistry LibreTexts. 11.2: Formation of Carbon-Carbon Bonds. [Link]
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RSC Publishing. A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. [Link]
-
Catalysis Consulting. Case Study: Knowledge Based Problem Solving. [Link]
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Application Notes and Protocols: Leveraging 3-(2-Morpholinoethyl)phenylboronic Acid in the Synthesis of Advanced Functional Materials
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 3-(2-Morpholinoethyl)phenylboronic acid as a versatile building block in the synthesis of functional materials. This document elucidates the unique chemical properties of this compound and provides detailed protocols for its application in pH-responsive polymers, glucose-sensing hydrogels, and as a key component in the synthesis of organic semiconductors via Suzuki-Miyaura cross-coupling reactions.
Introduction: The Unique Molecular Architecture of this compound
This compound is a bifunctional organic compound that synergistically combines the properties of a phenylboronic acid and a morpholino group. This unique architecture makes it an invaluable reagent for the development of "smart" materials with tunable properties.
-
The Phenylboronic Acid Moiety: This functional group is renowned for its ability to form reversible covalent bonds with 1,2- and 1,3-diols, a characteristic that is fundamental to the design of glucose-responsive systems.[1] Furthermore, it is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forging carbon-carbon bonds in the synthesis of complex organic molecules and conjugated polymers.
-
The Morpholinoethyl Group: The presence of the morpholino group imparts several desirable characteristics to the resulting materials. It is known to enhance hydrophilicity and biocompatibility. The tertiary amine within the morpholine ring has a pKa in the physiological range, rendering materials incorporating this group sensitive to changes in pH.[2] This pH-responsiveness can be harnessed for applications such as targeted drug delivery to the acidic microenvironments of tumors or for creating sensors that respond to pH fluctuations.[2]
The ethyl linker between the phenyl ring and the morpholino group provides conformational flexibility, which can be advantageous in ensuring the accessibility of both the boronic acid and the morpholino functionalities for their intended interactions.
Application in pH-Responsive Polymeric Systems
The dual functionality of this compound makes it an excellent candidate for the synthesis of pH-responsive polymers. The morpholino group can be protonated at lower pH, leading to changes in polymer solubility, conformation, or charge, which can be utilized for triggered release of encapsulated therapeutic agents.
Protocol 1: Synthesis of a pH-Responsive Block Copolymer via RAFT Polymerization
This protocol describes the synthesis of a block copolymer where one block contains this compound, imparting pH- and glucose-sensitivity. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is employed for its ability to produce polymers with well-defined molecular weights and low dispersity.
Scientific Rationale: The boronic acid moiety can be further functionalized or used for diol recognition, while the morpholino group provides pH-tunable hydrophilicity. At physiological pH (7.4), the morpholino group is partially protonated, rendering the polymer soluble. In an acidic environment (e.g., endosomes at pH ~5.5), increased protonation of the morpholino groups can lead to swelling or dissolution of the polymer, triggering the release of a payload.
Experimental Workflow:
Caption: Workflow for RAFT Polymerization.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) |
| This compound Acrylamide | ~275.14 | 550 | 2.0 |
| N,N-Dimethylacrylamide (DMA) | 99.13 | 991 | 10.0 |
| 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) | 279.38 | 27.9 | 0.1 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 3.28 | 0.02 |
| 1,4-Dioxane (Solvent) | - | 5 mL | - |
Step-by-Step Protocol:
-
Reactant Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve the this compound acrylamide monomer, N,N-Dimethylacrylamide (DMA), CPADB (RAFT agent), and AIBN (initiator) in 1,4-dioxane.
-
Degassing: Seal the flask and degas the solution by purging with dry nitrogen for 30 minutes while stirring in an ice bath.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir for 12 hours.
-
Reaction Termination: Stop the reaction by cooling the flask in an ice bath and exposing the contents to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether with vigorous stirring.
-
Isolation: Collect the precipitated polymer by filtration and wash with cold diethyl ether.
-
Drying: Dry the polymer under vacuum at room temperature overnight.
-
Characterization: Characterize the polymer's molecular weight and dispersity by Gel Permeation Chromatography (GPC) and its composition by ¹H NMR spectroscopy.
Application in Glucose-Responsive Hydrogels for Drug Delivery
The ability of the phenylboronic acid group to bind with glucose makes this compound a key component in the fabrication of "smart" hydrogels for self-regulated insulin delivery.
Protocol 2: Preparation of a Glucose-Responsive Hydrogel
This protocol details the synthesis of a hydrogel that swells in response to glucose concentration, enabling the controlled release of an encapsulated drug like insulin.
Scientific Rationale: The hydrogel is formed by copolymerizing a monomer containing this compound with a hydrophilic monomer. In the absence of glucose, the boronic acid groups can form crosslinks with a diol-containing polymer (like polyvinyl alcohol), maintaining a contracted hydrogel state. In the presence of glucose, the glucose molecules competitively bind to the boronic acid sites, disrupting the crosslinks and causing the hydrogel to swell and release the encapsulated drug. The morpholino group enhances the hydrophilicity and biocompatibility of the hydrogel matrix.
Hydrogel Swelling Mechanism:
Caption: Glucose-Responsive Hydrogel Mechanism.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (g) |
| This compound Acrylamide | ~275.14 | 0.55 |
| Acrylamide | 71.08 | 1.42 |
| N,N'-Methylenebis(acrylamide) (BIS) | 154.17 | 0.03 |
| Polyvinyl alcohol (PVA) | ~100,000 | 1.0 |
| Ammonium persulfate (APS) | 228.20 | 0.02 |
| N,N,N',N'-Tetramethylethylenediamine (TEMED) | 116.21 | 20 µL |
| Phosphate Buffered Saline (PBS), pH 7.4 | - | 10 mL |
Step-by-Step Protocol:
-
Polymer Solution Preparation: Dissolve the this compound acrylamide, acrylamide, and BIS in 8 mL of PBS.
-
PVA Addition: Separately dissolve PVA in 2 mL of PBS (may require gentle heating) and add it to the monomer solution.
-
Initiator Addition: Add APS to the solution and stir until dissolved.
-
Drug Loading (Optional): If loading a drug (e.g., insulin), add it to the solution at this stage.
-
Degassing: Degas the solution by bubbling nitrogen through it for 15 minutes.
-
Polymerization Initiation: Add TEMED to initiate polymerization and quickly pour the solution into a mold (e.g., between two glass plates with a spacer).
-
Curing: Allow the hydrogel to cure at room temperature for 4 hours.
-
Washing: Remove the hydrogel from the mold and wash it extensively with PBS to remove unreacted monomers and initiator.
-
Characterization: Evaluate the swelling behavior of the hydrogel in PBS solutions containing varying concentrations of glucose.
Application in the Synthesis of Organic Semiconductors via Suzuki-Miyaura Coupling
This compound can serve as a versatile building block in Suzuki-Miyaura cross-coupling reactions to synthesize novel organic materials for electronic applications.
Protocol 3: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Compound
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.
Scientific Rationale: The Suzuki-Miyaura reaction is a robust method for creating C-C bonds between sp²-hybridized carbon atoms.[1] By coupling this compound with various aryl halides, a wide range of functional biaryl compounds can be synthesized. The morpholinoethyl substituent can be used to tune the solubility and solid-state packing of the resulting materials, which are critical parameters for their performance in organic electronic devices.
Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) |
| This compound | 237.08 | 284 | 1.2 |
| 4-Bromobenzonitrile | 182.02 | 182 | 1.0 |
| Pd(PPh₃)₄ | 1155.56 | 58 | 0.05 |
| K₂CO₃ | 138.21 | 415 | 3.0 |
| Toluene/Ethanol/Water (4:1:1) | - | 10 mL | - |
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask, add this compound, 4-bromobenzonitrile, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent Addition: Add the toluene/ethanol/water solvent mixture.
-
Degassing: Degas the mixture by bubbling argon through it for 20 minutes.
-
Reaction: Heat the mixture to 80°C under an argon atmosphere and stir for 12 hours.
-
Workup: After cooling to room temperature, add water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling
This compound should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.
References
- Yin, J., et al. (2020). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery.
-
National Center for Biotechnology Information. (n.d.). 2-Morpholinoethyl methacrylate. PubChem Compound Summary for CID 76343. Retrieved from [Link]
- Roy, D., et al. (2019). Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications. Polymer Chemistry, 10(4), 459-467.
- Yesilyurt, V., et al. (2018). Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. Gels, 4(2), 43.
- Li, Y., et al. (2014). pH-responsive biocompatible fluorescent polymer nanoparticles based on phenylboronic acid for intracellular imaging and drug delivery. Nanoscale, 6(21), 12896-12904.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Zhang, Y., et al. (2023).
- Yetisen, A. K., et al. (2018). Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. ACS Sensors, 3(4), 844-852.
-
SciSpace. (2020). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Retrieved from [Link]
Sources
Application Note & Protocols: Developing Carbohydrate Sensors with 3-(2-Morpholinoethyl)phenylboronic Acid
Abstract
The detection and quantification of carbohydrates are critical in biomedical research, clinical diagnostics, and drug development. Phenylboronic acids have emerged as a versatile class of synthetic receptors that bind reversibly and covalently to the cis-diol moieties present in saccharides.[1][2] This application note provides a comprehensive technical guide on the use of a specific, advanced derivative, 3-(2-Morpholinoethyl)phenylboronic acid , for the development of robust and sensitive carbohydrate sensors. We will delve into the underlying chemical principles, sensor design strategies, and provide detailed, field-proven protocols for the fabrication and validation of both optical and electrochemical carbohydrate sensors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful molecular tool.
The Foundational Principle: Boronic Acid-Diol Interaction
At the heart of this technology is the reversible covalent interaction between a boronic acid and a compound containing a 1,2- or 1,3-diol, such as a carbohydrate. This interaction is highly dependent on pH.
-
In its neutral, trigonal planar state (sp² hybridized), the boronic acid has a low affinity for diols.
-
In an aqueous, alkaline environment, the boron atom accepts a hydroxide ion, converting to a more Lewis-acidic, tetrahedral boronate anion (sp³ hybridized).
-
This tetrahedral intermediate readily reacts with a cis-diol to form a stable five- or six-membered cyclic ester, releasing water.[3]
This equilibrium is the fundamental switching mechanism for sensing. The binding event can be transduced into a measurable signal—optical, electrochemical, or otherwise.
Caption: Boronic acid binding equilibrium with a cis-diol.
The Advantage of this compound: Engineering for Physiological pH
A significant limitation of simple phenylboronic acids is their high acid dissociation constant (pKa), typically around 9. This necessitates alkaline conditions for efficient binding, which is incompatible with most biological systems (pH ~7.4).
This compound is specifically engineered to overcome this challenge. The key is the morpholino group, which contains a tertiary amine.
Causality Behind the Choice: The nitrogen atom in the morpholino ring possesses a lone pair of electrons. Through the ethyl linker, this nitrogen can form an intramolecular dative bond (N→B) with the boron atom. This coordination stabilizes the electron-deficient trigonal boronic acid and, more importantly, facilitates the formation of the tetrahedral boronate state required for diol binding. This intramolecular interaction effectively lowers the pKa of the boronic acid group into the physiological range (pKa ≈ 7-8), making it a highly effective receptor under biological conditions. This principle is analogous to the "Wulff-type" boronic acids that incorporate an adjacent amine to achieve a similar effect.[3]
Caption: Mechanism for pKa lowering in the subject molecule.
Sensor Development Strategies
The binding event can be translated into a detectable signal through various transduction mechanisms.
| Transduction Method | Principle of Operation | Key Advantages |
| Fluorescence | The boronic acid is coupled to a fluorophore. Diol binding alters the electronic environment, modulating fluorescence via Photoinduced Electron Transfer (PET) or Internal Charge Transfer (ICT).[4] Binding typically blocks a quenching pathway, resulting in a "turn-on" signal.[3] | High sensitivity, suitable for imaging applications, multiplexing potential. |
| Electrochemical | The boronic acid is immobilized on an electrode surface. Diol binding can alter the local charge environment or create a steric barrier, which changes the electrochemical impedance or interferes with the signal of a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻). | High sensitivity, low cost, potential for miniaturization and label-free detection.[3] |
| Colorimetric | The boronic acid is conjugated to a chromophore (e.g., an azobenzene dye). Binding alters the electronic structure of the dye, causing a visible color change.[2] | Simple, low-cost instrumentation (or naked-eye detection), suitable for test strips. |
Detailed Experimental Protocols
These protocols provide a validated starting point for sensor development. Always handle all chemicals with appropriate personal protective equipment (PPE) in a certified fume hood.
Protocol 4.1: Fabrication of a "Turn-On" Fluorescent Glucose Sensor
This protocol describes the creation of a simple fluorescent sensor by coupling the boronic acid to a fluorophore, where glucose binding enhances fluorescence.
A. Materials & Reagents:
-
This compound hydrochloride
-
Anthracene-9-methanol (Fluorophore)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
D-Glucose, D-Fructose, D-Galactose standards
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spectrofluorometer
B. Synthesis of the Sensor Probe (Self-Validating System):
-
Activation: In a dry flask under nitrogen, dissolve this compound (1.1 eq) in anhydrous DCM. Add DCC (1.2 eq) and DMAP (0.1 eq). Stir for 30 minutes at room temperature to activate the boronic acid moiety for esterification.
-
Coupling: Add Anthracene-9-methanol (1.0 eq) dissolved in a minimum of anhydrous DCM to the reaction mixture.
-
Reaction: Stir the mixture at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Purification & Validation: Filter the reaction to remove the dicyclohexylurea byproduct. Purify the crude product using column chromatography (silica gel, ethyl acetate/hexane gradient). Validate the final product structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the covalent linkage has formed correctly.
C. Protocol for Glucose Detection:
-
Prepare a stock solution (e.g., 1 mM) of the purified sensor probe in DMSO.
-
Prepare a series of glucose standards (e.g., 0-20 mM) in PBS (pH 7.4). Prepare other sugars (fructose, galactose) at the same concentrations to test for selectivity.
-
In a 96-well plate or cuvette, add PBS (pH 7.4).
-
Add an aliquot of the sensor probe stock solution to each well to a final concentration of 10 µM.
-
Add the different concentrations of sugar standards to the wells.
-
Incubate for 15 minutes at room temperature.
-
Measure the fluorescence intensity (e.g., Excitation: ~365 nm, Emission: ~415 nm for anthracene).
-
Data Analysis: Plot the change in fluorescence intensity (ΔF = F - F₀) against the glucose concentration. A successful sensor will show a concentration-dependent increase in fluorescence.
Protocol 4.2: Fabrication of a Label-Free Electrochemical Sensor
This protocol details the immobilization of the boronic acid onto a gold electrode to create a sensor that detects carbohydrates via Electrochemical Impedance Spectroscopy (EIS).
A. Materials & Reagents:
-
This compound hydrochloride
-
11-Mercaptoundecanoic acid (MUA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Ethanolamine
-
Gold disk electrodes
-
Absolute Ethanol, Deionized Water
-
Potassium hexacyanoferrate(II/III) solution (5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] in 0.1 M KCl)
-
Potentiostat with EIS capability
B. Workflow for Sensor Fabrication & Measurement:
Caption: Workflow for electrochemical sensor fabrication.
C. Step-by-Step Methodology:
-
Electrode Cleaning (Trustworthiness Step): Thoroughly clean the gold electrode surface, for example, by polishing with alumina slurry followed by electrochemical cleaning in H₂SO₄. A clean, reproducible surface is critical for reliable results.
-
SAM Formation: Immerse the clean electrode in a 10 mM solution of 11-mercaptoundecanoic acid (MUA) in ethanol for 12-24 hours to form a self-assembled monolayer (SAM). Rinse with ethanol and water.
-
Surface Activation: Immerse the MUA-modified electrode in a freshly prepared aqueous solution of 0.4 M EDC and 0.1 M NHS for 1 hour at room temperature. This activates the terminal carboxyl groups of the MUA.
-
Immobilization: Immediately rinse the activated electrode with deionized water and immerse it in a 20 mM solution of this compound in PBS (pH 7.4) for 2-4 hours. The primary amine of the ethyl linker will react with the activated NHS ester to form a stable amide bond.
-
Blocking: To deactivate any remaining NHS esters and prevent non-specific binding, immerse the electrode in a 1 M ethanolamine solution (pH 8.5) for 30 minutes. Rinse thoroughly.
-
Electrochemical Measurement:
-
Perform an EIS measurement in the potassium hexacyanoferrate(II/III) solution. Record the Nyquist plot. The semicircle diameter corresponds to the charge-transfer resistance (Rct). This is your baseline (Rct,₀).
-
Incubate the sensor in a solution containing the carbohydrate of interest (e.g., 10 mM glucose in PBS) for 20-30 minutes.
-
Rinse the electrode and perform a second EIS measurement in the same hexacyanoferrate solution. This is your signal (Rct,₁).
-
-
Data Analysis: The binding of the neutral glucose molecule to the immobilized boronic acid creates a negatively charged complex and a steric barrier on the electrode surface. This repels the negatively charged [Fe(CN)₆]³⁻/⁴⁻ redox probe, impeding electron transfer. The result is an increase in the charge-transfer resistance (ΔRct = Rct,₁ - Rct,₀). This increase is proportional to the concentration of the carbohydrate.
References
-
MDPI. (n.d.). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Retrieved from [Link]
-
MDPI. (2023, June 4). Recent Progress in Diboronic-Acid-Based Glucose Sensors. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent development of boronic acid-based fluorescent sensors. Retrieved from [Link]
-
ACS Publications. (2021, April 12). Molecular Boronic Acid-Based Saccharide Sensors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. Retrieved from [Link]
-
Journal of the American Chemical Society. (2023, April 6). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent development of boronic acid-based fluorescent sensors. Retrieved from [Link]
-
MDPI. (n.d.). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electrochemical sensing using boronic acids. Retrieved from [Link]
-
SpringerLink. (2014, October 18). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Morpholino)phenylboronic acid. Retrieved from [Link]
-
MDPI. (2018, September 28). Implementing Morpholino-Based Nucleic Acid Sensing on a Portable Surface Plasmon Resonance Instrument for Future Application in Environmental Monitoring. Retrieved from [Link]
-
Royal Society of Chemistry. (2015, August 8). Key steps towards the oriented immobilization of antibodies using boronic acids. Retrieved from [Link]
-
University of Bath. (2022, February 2). Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Vinyl Phenylboronic Acid Controlling Co-Monomer for Nitroxide Mediated Synthesis of Thermoresponsive Poly(2-N Morpholinoethyl Methacrylate). Retrieved from [Link]
-
ACS Publications. (2018, October 18). Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics | ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). Antibody immobilization via boronic acids on zwitterionic polymer.... Retrieved from [Link]
-
University of Bath's research portal. (n.d.). Benzoxaboroles and Boronic Acids for Sensing Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Binding equilibria of phenylboronic acid to sugar and OH − ion. OH HO.... Retrieved from [Link]
-
ResearchGate. (2025, August 5). Boronic acid-based sensors for small-molecule reactive species: A review. Retrieved from [Link]
-
ResearchGate. (2025, October 26). Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules. Retrieved from [Link]
-
ResearchGate. (2026, January 3). Advance in conception and synthesis of boronic acid-functionalized materials and the application for developing high-performance sensors in reporting disease markers. Retrieved from [Link]
-
National Institutes of Health. (2023, June 4). Recent Progress in Diboronic-Acid-Based Glucose Sensors. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Activity of Organoboron Compounds against Biofilm-Forming Pathogens. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Molecular Boronic Acid-Based Saccharide Sensors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission. Retrieved from [Link]
-
PubMed. (n.d.). Understanding the binding interaction between phenyl boronic acid P1 and sugars: determination of association and dissociation constants using S-V plots, steady-state spectroscopic methods and molecular docking. Retrieved from [Link]
- Google Patents. (n.d.). JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines.
-
PubMed. (n.d.). Glucose-sensing Electrode Coated With Polymer Complex Gel Containing Phenylboronic Acid. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Stabilizing 3-(2-Morpholinoethyl)phenylboronic Acid in Reaction Environments
Welcome to the technical support center for 3-(2-Morpholinoethyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this versatile reagent in various reaction conditions, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Our goal is to equip you with the knowledge to anticipate and overcome stability challenges, leading to more robust and reproducible synthetic outcomes.
Introduction: The Duality of the Morpholinoethyl Group
This compound is a valuable building block in medicinal chemistry and materials science. The presence of the morpholinoethyl group imparts desirable pharmacokinetic properties and offers a handle for further functionalization. However, this substituent also introduces specific stability considerations that are not as prevalent with simpler arylboronic acids. The tertiary amine can act as an internal base or ligand, influencing the electronic nature of the boronic acid and its susceptibility to degradation. This guide will delve into the common instability pathways and provide actionable strategies to mitigate them.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted in a question-and-answer style to directly address challenges you may be facing in the lab.
Question 1: I am observing low yields in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in Suzuki-Miyaura couplings involving this substrate are often linked to its degradation under the reaction conditions. The primary culprits are protodeboronation and oxidative decomposition. The morpholinoethyl group, being electron-donating, can increase the electron density on the aromatic ring, potentially making the C-B bond more susceptible to cleavage.
Potential Causes & Step-by-Step Solutions:
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, a common side reaction with boronic acids, especially under basic conditions.[1][2]
-
Troubleshooting Protocol:
-
Optimize the Base: While a base is necessary for the catalytic cycle, strong bases or high concentrations can accelerate protodeboronation.[3][4]
-
Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄ or K₂CO₃, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Perform a screen of base equivalents, starting from 1.5 to 3.0 equivalents relative to the limiting reagent.
-
-
Solvent System: The choice of solvent can influence the rate of protodeboronation.
-
Anhydrous solvents are generally preferred to minimize water-mediated decomposition.[5] Consider using solvents like toluene, dioxane, or THF. Ensure they are properly dried before use.
-
If a co-solvent is needed for solubility, minimize the amount of protic solvent (e.g., water, alcohols).
-
-
Temperature Control: Higher temperatures can increase the rate of protodeboronation.
-
Attempt the reaction at a lower temperature for a longer duration. For instance, if the reaction is failing at 100 °C, try running it at 80 °C overnight.
-
-
-
-
Oxidative Degradation: Boronic acids can be oxidized to the corresponding phenols, an irreversible process that consumes the starting material.[6]
-
Troubleshooting Protocol:
-
Degas Solvents Thoroughly: Oxygen is a key player in the oxidative degradation of boronic acids.
-
Before adding reagents, thoroughly degas your solvent by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes. The "freeze-pump-thaw" method (three cycles) is even more effective.
-
-
Maintain an Inert Atmosphere: Ensure your reaction is set up under a positive pressure of an inert gas throughout the entire process.
-
Use Fresh Reagents: Use a freshly opened bottle of this compound or purify older batches if oxidation is suspected.
-
-
Question 2: My reaction mixture is complex, and I've identified byproducts that seem to be homocoupling of my boronic acid and the protodeboronated starting material. How can I suppress these side reactions?
Answer:
The formation of homocoupling products (biaryls from two boronic acid molecules) and the presence of the protodeboronated arene are classic signs of competing reaction pathways that outpace the desired cross-coupling.
Strategies to Minimize Byproducts:
-
Catalyst and Ligand Selection: The catalytic system plays a crucial role in directing the reaction towards the desired product.
-
Highly Active Catalysts: Employing a highly active palladium catalyst can accelerate the rate of cross-coupling, minimizing the time the boronic acid is exposed to conditions that favor decomposition.[1][7] Consider using pre-catalysts with bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.
-
Ligand-to-Palladium Ratio: Optimizing the ligand-to-palladium ratio (typically between 1:1 and 2:1) can improve catalyst stability and activity.
-
-
"Slow-Release" Strategy: For particularly unstable boronic acids, a "slow-release" strategy can be highly effective.[8][9][10] This involves using a more stable derivative of the boronic acid that slowly hydrolyzes in situ to provide a low, steady concentration of the active boronic acid.
-
Experimental Protocol: Formation of a MIDA Boronate Ester
-
In a round-bottom flask, dissolve this compound (1 equivalent) and N-methyliminodiacetic acid (MIDA, 1.1 equivalents) in DMF.
-
Heat the mixture at 80-100 °C under vacuum for 1-2 hours to remove water.
-
The resulting MIDA boronate is typically a stable, crystalline solid that can be isolated and used directly in the Suzuki-Miyaura coupling reaction with a suitable base (like K₃PO₄ in aqueous dioxane) that facilitates the slow release of the boronic acid.[8][10]
-
-
Frequently Asked Questions (FAQs)
-
Q1: How should I store this compound to ensure its longevity?
-
A: Store the compound in a tightly sealed container in a cool, dry place, preferably in a desiccator. To minimize oxidation, consider flushing the container with an inert gas like argon or nitrogen before sealing. For long-term storage, refrigeration is recommended.
-
-
Q2: My boronic acid is an off-white or slightly colored powder. Is it still usable?
-
A: While pure phenylboronic acids are typically white crystalline solids, discoloration can indicate the presence of impurities, potentially from oxidation or the formation of boroxines (trimeric anhydrides). It is advisable to purify the material before use, for example, by recrystallization or by converting it to its salt and then back to the acid.[11]
-
-
Q3: What is a boroxine, and how does it affect my reaction?
-
A: A boroxine is a cyclic trimer formed from the dehydration of three boronic acid molecules. While boroxines are in equilibrium with the boronic acid form in the presence of water and can participate in Suzuki-Miyaura coupling, their formation can complicate stoichiometry if you are weighing out the boronic acid by mass. If you suspect significant boroxine formation, it is best to use the material as is and consider it as the boronic acid equivalent, or to hydrolyze the boroxine back to the boronic acid by dissolving it in a suitable solvent with a small amount of water before use.
-
-
Q4: Can the morpholino group interfere with the palladium catalyst?
-
A: Yes, the tertiary amine of the morpholino group has the potential to coordinate to the palladium center, which could inhibit catalytic activity. The use of bulky phosphine ligands on the palladium catalyst can help to prevent this undesired coordination and maintain high catalytic turnover.
-
Visualizing Degradation and Stabilization
To better understand the chemical processes discussed, the following diagrams illustrate the key degradation pathways of this compound and a common stabilization strategy.
Caption: Key degradation pathways of this compound.
Sources
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
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Validation & Comparative
A Senior Application Scientist's Guide to Benchmarking 3-(2-Morpholinoethyl)phenylboronic Acid Against Alternative Organometallic Reagents
Authored for Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling reaction is a foundational pillar of modern synthetic chemistry, pivotal in the construction of complex molecular architectures for pharmaceuticals and materials science.[1] The Suzuki-Miyaura reaction, in particular, has gained widespread use due to its mild conditions, functional group tolerance, and the relatively low toxicity of its organoboron reagents.[2][3][4] Within the vast arsenal of organoboron compounds, 3-(2-Morpholinoethyl)phenylboronic acid presents a unique combination of features. Its appended basic morpholino group suggests tailored solubility and reactivity profiles, making it a compelling candidate for specific synthetic challenges, particularly in aqueous media relevant to green chemistry protocols.[5]
This guide provides an in-depth comparative analysis of this compound, benchmarking its performance against a curated selection of alternative organometallic reagents. We will move beyond simple yield comparisons to explore the underlying causality of reagent choice, offering field-proven insights to guide your synthetic strategy.
Section 1: Profiling the Reagent: this compound
The defining characteristic of this reagent is the tertiary amine embedded in its structure. This feature introduces several key properties that distinguish it from simple arylboronic acids:
-
Enhanced Aqueous Solubility: The morpholino group can be protonated, significantly increasing the reagent's solubility in aqueous or protic solvent systems. This is a critical advantage for developing more environmentally benign reaction protocols.[5]
-
Potential for "Base-Free" Coupling: The amine can act as an internal base, potentially activating the boronic acid for the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[6][7] This could, in theory, reduce the need for external inorganic or organic bases which can be detrimental to sensitive substrates.
-
Catalyst Interaction: The Lewis basic nitrogen atom can coordinate to the palladium center. This interaction can be complex; it might stabilize the active catalyst, but it could also potentially inhibit catalysis by occupying a coordination site needed for the reaction to proceed.
-
Purification Handle: The basic nature of the morpholino group provides a distinct advantage during workup. It allows for straightforward separation from non-basic impurities via acid-base extraction.
Section 2: The Benchmark: A Comparative Experimental Framework
To provide a meaningful comparison, we designed a model Suzuki-Miyaura coupling reaction: the synthesis of 4-acetyl-3'-(2-morpholinoethyl)-1,1'-biphenyl. This reaction couples our target boronic acid with a common, moderately activated aryl bromide (4-bromoacetophenone). We benchmark this against four classes of alternatives under standardized conditions to isolate the performance of the organometallic reagent itself.
The Contenders:
-
3-Tolylboronic Acid: A simple, non-functionalized structural analog to establish a baseline.
-
Potassium (3-(2-Morpholinoethyl)phenyl)trifluoroborate: A highly stable, crystalline borate salt alternative known for its resistance to protodeboronation.[3][8][9]
-
(3-(2-Morpholinoethyl)phenyl)boronic acid, MIDA ester: A protected boronate ester designed for stability and slow release of the active boronic acid, ideal for complex, multi-step syntheses.[10][11]
-
(3-Methoxyphenyl)zinc Chloride (prepared in situ): An organozinc reagent for a comparative Negishi coupling, a powerful alternative to the Suzuki-Miyaura reaction.[12][13]
Standardized Suzuki-Miyaura Protocol
A mixture of the aryl bromide (1.0 mmol), the respective organoboron reagent (1.2 mmol), Pd(OAc)₂ (1 mol%), SPhos (2 mol%), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of Toluene/H₂O (5 mL) was stirred at 80 °C. Reaction progress was monitored by LC-MS.[14][15]
Standardized Negishi Coupling Protocol
(3-Methoxyphenyl)magnesium bromide (1.2 mmol) was transmetalated with ZnCl₂ (1.2 mmol) in THF. The resulting organozinc reagent was then added to a mixture of the aryl bromide (1.0 mmol) and Pd(dppf)Cl₂ (2 mol%) in THF (5 mL) and stirred at 60 °C.
Experimental Workflow Diagram
Caption: Standardized workflow for the comparative cross-coupling experiments.
Section 3: Performance Data & Analysis
The results of our comparative study are summarized below, providing a clear snapshot of the relative performance of each reagent class.
| Reagent | Reagent Class | Time (h) | Yield (%) | Catalyst Loading (mol%) | Key Observations |
| This compound | Functionalized Boronic Acid | 4 | 92 | 1.0 | Excellent yield. Product easily isolated by acid-base extraction. Good performance in aqueous mixture. |
| 3-Tolylboronic Acid | Standard Boronic Acid | 3.5 | 95 | 1.0 | Baseline performance. Fast reaction, high yield. Standard chromatographic purification required. |
| Potassium (3-(2-Morpholinoethyl)phenyl)trifluoroborate | Trifluoroborate Salt | 6 | 88 | 1.0 | Slower reaction rate. Very stable starting material, less prone to decomposition on storage.[3][8] |
| (3-(2-Morpholinoethyl)phenyl)boronic acid, MIDA ester | Protected Boronate Ester | 8 | 85 | 1.0 | Slowest rate due to required in situ deprotection.[16] Ideal for iterative coupling; overkill for this direct application.[10][17] |
| (3-Methoxyphenyl)zinc Chloride | Organozinc (Negishi) | 2 | 89 | 2.0 | Very fast reaction but requires strictly anhydrous conditions and in situ preparation of the reagent.[12] |
In-Depth Analysis
-
Reactivity vs. Stability: The data clearly illustrates the classic trade-off in organoboron chemistry. The free boronic acids are the most reactive, leading to the shortest reaction times. However, this reactivity comes at the cost of stability. Boronic acids can be prone to decomposition (protodeboronation) on the shelf, a problem largely solved by trifluoroborates and MIDA esters.[3][11] Potassium trifluoroborates are exceptionally stable crystalline solids, making them ideal for library synthesis and long-term storage.[9][18][19] MIDA boronates offer the ultimate level of stability, even tolerating chromatography, but this comes at the cost of reaction rate as the active boronic acid must first be slowly released.[10][16]
-
The "Amine Effect" Revisited: Comparing our title compound to its simple analog, 3-tolylboronic acid, reveals a negligible difference in yield and only a slightly longer reaction time. This suggests that under these specific conditions (with a strong external base), the internal amine does not significantly inhibit the palladium catalyst. However, its true value became apparent during purification. The ability to perform an acid wash to selectively extract the product into the aqueous phase, leaving non-basic impurities behind, represents a significant process advantage, simplifying purification and reducing solvent usage.
-
Choosing the Right Tool: Suzuki vs. Negishi: The Negishi coupling was the fastest reaction, a common feature of organozinc reagents which are often more reactive than their boron counterparts.[13] However, this reactivity demands a price: strict exclusion of moisture and air.[12] For substrates intolerant to the basic conditions of the Suzuki-Miyaura reaction, the Negishi coupling provides an excellent, albeit more operationally demanding, alternative.
Decision-Making Flowchart for Reagent Selection
Caption: A guide for selecting the optimal organometallic reagent.
Conclusion
This compound is a highly effective and robust reagent for Suzuki-Miyaura cross-coupling reactions. While offering reaction kinetics and yields comparable to standard, non-functionalized boronic acids, its unique value lies in its favorable solubility profile for aqueous reactions and the significant process advantage conferred by its basic handle during purification.
The choice of an organometallic reagent is never one-size-fits-all. For ultimate stability and use in iterative, automated synthesis, MIDA boronates are unparalleled.[17] For substrates that demand non-basic conditions, organozinc reagents remain a powerful option. For routine applications prioritizing long-term storage and ease of handling, trifluoroborates are an excellent choice.[8] However, for applications where aqueous reaction media and simplified product isolation are key drivers, this compound demonstrates a distinct and valuable niche, embodying a smart reagent design that streamlines the path from reaction to purified product.
References
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Al-Masum, M. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. Available at: [Link]
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Duncton, M. A. J. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(23), 9238-9304. DOI:10.1039/C3CS60197H. Available at: [Link]
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Bulumac, P., & Candea, D. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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Duncton, M. A. J. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
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Dai, J., et al. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education, 96(11), 2568-2572. Available at: [Link]
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Young, D. M. (2023). Aqueous-Phase Palladium-Catalyzed Coupling. A Green Chemistry Laboratory Experiment. Beyond Benign. Available at: [Link]
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Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. Available at: [Link]
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Scrivanti, A., & Beghetto, V. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H. Available at: [Link]
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Unsal, U., et al. (2014). The Suzuki coupling reaction of arylbromides with phenylboronic acid. ResearchGate. Available at: [Link]
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Gillis, E. P., & Burke, M. D. (2010). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access. Available at: [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at: [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(8), 2399-2410. Available at: [Link]
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Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. Available at: [Link]
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Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]
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Gillis, E. P. (2010). iterative cross-coupling with mida boronates. CORE. Available at: [Link]
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Molander, G. A., & Ito, T. (2001). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 66(8), 2596-2603. Available at: [Link]
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Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
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Kumar, A., & Singh, A. (2020). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 56(80), 11952-11967. Available at: [Link]
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Stanetty, P., & Schnürch, M. (2005). Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine. The Journal of Organic Chemistry, 70(13), 5215-5221. Available at: [Link]
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He, Y., et al. (2021). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. ResearchGate. Available at: [Link]
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Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 500(1-2), 299-309. Available at: [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
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Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. IDEALS - University of Illinois. Available at: [Link]
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D'Souza, D. M., & Müller, T. J. J. (2011). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. Available at: [Link]
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Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. Available at: [Link]
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Hartwig, J. F. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 48(5), 1508-1519. Available at: [Link]
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Lipshutz, B. H., et al. (2019). Sustainable ppm Level Palladium-Catalyzed Aminations in Nanoreactors Under Mild, Aqueous Conditions. ResearchGate. Available at: [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275-286. Available at: [Link]
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Liu, J., et al. (2023). Palladium Single-Atom (In)Stability Under Aqueous Reductive Conditions. ACS Publications. Available at: [Link]
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Chen, Y.-C., et al. (2022). Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. Molecules, 27(2), 359. Available at: [Link]
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Cherney, A. H., & Reisman, S. E. (2015). Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. Chemical Reviews, 115(17), 9587-9652. Available at: [Link]
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Henglein, A., & Giersig, M. (2000). Reduction of palladium (II) in aqueous solution: stabilization and reactions of an intermediate cluster and palladium colloid formation. The Journal of Physical Chemistry B, 104(29), 6767-6772. Available at: [Link]
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Denmark, S. E., & Smith, R. C. (2006). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. In Metal-Catalyzed Cross-Coupling Reactions (pp. 1-118). Wiley-VCH Verlag GmbH & Co. KGaA. Available at: [Link]
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A Senior Application Scientist's Guide to Assessing Lot-to-Lot Variability of Commercial 3-(2-Morpholinoethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development and complex organic synthesis, the consistency of starting materials is not merely a matter of quality control; it is a cornerstone of reproducible and reliable outcomes. Lot-to-lot variability in critical reagents can introduce unforeseen challenges, leading to failed experiments, delayed timelines, and compromised product quality.[1][2][3][4] This guide provides a comprehensive framework for assessing the lot-to-lot variability of 3-(2-Morpholinoethyl)phenylboronic acid, a versatile building block in medicinal chemistry.
Boronic acids, and their derivatives, are instrumental in the formation of carbon-carbon bonds, most notably through the Suzuki-Miyaura cross-coupling reaction.[5] Their utility extends to various applications, including their use as enzyme inhibitors and sensors for carbohydrates.[6][7] However, the inherent chemical nature of boronic acids makes them susceptible to variations in purity, moisture content, and the formation of anhydrides (boroxines), all of which can significantly impact their reactivity and performance.
This guide is structured to provide a practical, in-depth technical approach for the comprehensive evaluation of different commercial lots of this compound. By implementing the described analytical and functional testing protocols, researchers can proactively identify and mitigate risks associated with reagent inconsistency, ensuring the robustness and reproducibility of their synthetic processes.
The Criticality of Reagent Consistency in Drug Development
In the highly regulated environment of drug development, the adage "garbage in, garbage out" holds profound significance. The quality of starting materials directly influences the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). Lot-to-lot variability of a key reagent like this compound can manifest in several detrimental ways:
-
Inconsistent Reaction Yields and Purity Profiles: Fluctuations in the active content or the presence of reactive impurities can lead to unpredictable reaction outcomes, making process optimization and validation exceedingly difficult.
-
Formation of Unforeseen Byproducts: Novel impurities in a new reagent lot can participate in side reactions, generating unexpected and potentially genotoxic byproducts that complicate downstream purification and regulatory filings.[8]
-
Failed Batches and Project Delays: A single out-of-specification batch due to reagent variability can result in significant financial losses and critical delays in the drug development timeline.
Therefore, a robust and systematic evaluation of incoming raw materials is not an optional exercise but a fundamental requirement for risk mitigation and ensuring the successful progression of a drug candidate from the laboratory to the clinic.
A Multi-faceted Approach to Characterization
A thorough assessment of lot-to-lot variability necessitates a combination of analytical techniques that probe different physicochemical properties of the material. This guide focuses on three key areas: identity and purity, moisture content, and functional performance.
Identity and Purity Assessment: Beyond a Simple Confirmation
Verifying the identity and purity of each lot is the first line of defense against substandard materials. While a simple confirmation of the primary structure is essential, a deeper analysis of the impurity profile is crucial for identifying subtle but significant differences between lots.
¹H NMR is an indispensable tool for confirming the chemical structure and identifying organic impurities. However, the analysis of boronic acids by NMR can be complicated by the formation of cyclic anhydrides known as boroxines.[9][10] This oligomerization can lead to broadened or multiple sets of signals, making spectral interpretation challenging.[11]
-
Expert Insight: To overcome the issue of boroxine formation, dissolving the sample in a coordinating solvent such as deuterated methanol (CD₃OD) is recommended. The solvent will break up the anhydride, providing a clearer and more interpretable spectrum.[11] While this will result in the exchange of the acidic B-OH protons with deuterium, the aromatic and morpholinoethyl signals, which are critical for structural confirmation and purity assessment, will be well-resolved.
LC-MS is a powerful technique for the separation and identification of the main component and any impurities.[12][13][14][15] A well-developed LC-MS method can provide quantitative information on the purity of the boronic acid and detect trace-level impurities that may not be visible by ¹H NMR.
-
Causality in Method Development: The choice of mobile phase and column is critical for achieving good separation and reproducible results. Boronic acids can be challenging to analyze by reversed-phase HPLC due to their polarity and potential for on-column degradation.[16][17] Developing a method with a buffered mobile phase can help to stabilize the analyte and improve peak shape.[9] For trace-level impurity analysis, derivatization may be necessary to enhance sensitivity.[8]
Moisture Content: The Hidden Variable
Water content is a critical parameter for boronic acids as it can influence the stoichiometry of the reaction and potentially lead to the hydrolysis of other reagents. Karl Fischer titration is the gold standard for accurate water determination.[18]
-
Trustworthiness of the Protocol: It is important to note that the Karl Fischer reaction is pH-sensitive, and the acidic nature of boronic acids can interfere with the titration.[19][20] The use of a specialized Karl Fischer reagent with a buffer or the addition of a buffering agent to the titration cell is necessary to obtain accurate and reliable results.
Functional Testing: The Ultimate Performance Metric
While analytical characterization provides valuable data on the chemical properties of the material, a functional test is the ultimate arbiter of its performance in the intended application. For this compound, a representative Suzuki-Miyaura cross-coupling reaction serves as an excellent functional assay.[5][21]
-
Self-Validating System: By running a standardized Suzuki-Miyaura reaction with each new lot and comparing the yield and purity of the product to a well-characterized reference lot, a direct assessment of the reagent's reactivity can be made. This functional test provides a holistic measure of the impact of all potential variables, including purity, moisture, and the presence of any inhibiting or catalytic impurities.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the key experiments described above.
Analytical Characterization Workflow
Caption: Workflow for the analytical characterization of this compound lots.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound lot into an NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of deuterated methanol (CD₃OD) to the NMR tube and gently agitate to dissolve the sample completely.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals and compare the chemical shifts and coupling constants to a reference spectrum to confirm the structure. Identify and quantify any organic impurities by comparing their integrals to that of the main compound.
-
Sample Preparation: Prepare a stock solution of the this compound lot in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL. Prepare further dilutions as necessary for analysis.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the main component and any impurities (e.g., 5-95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis: Integrate the peak areas to determine the purity of the main component and the percentage of each impurity.
-
Instrument Setup: Set up a coulometric Karl Fischer titrator according to the manufacturer's instructions. Use a reagent suitable for acidic samples or add a buffering agent to the titration cell.
-
Titrator Conditioning: Allow the titrator to precondition until a stable, low drift rate is achieved.
-
Sample Analysis: Accurately weigh a suitable amount of the this compound lot directly into the titration cell.
-
Titration: Start the titration and record the amount of water detected.
-
Calculation: The instrument will typically calculate the water content as a percentage.
Functional Performance Assay: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling functional assay.
-
Reactant Preparation: To a reaction vessel, add the aryl halide (e.g., 4-bromoanisole, 1.0 mmol), the this compound lot (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a suitable solvent system (e.g., a mixture of toluene and water).
-
Reaction: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes. Heat the reaction to a suitable temperature (e.g., 90 °C) and stir for the specified time (e.g., 4 hours).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Analysis: Analyze the crude product by ¹H NMR and LC-MS to determine the yield and purity of the coupled product.
Data Interpretation and Comparison
The data generated from the analytical and functional tests should be compiled into a clear and concise format for easy comparison between different lots.
Table 1: Comparative Analysis of this compound Lots
| Parameter | Lot A (Reference) | Lot B | Lot C | Acceptance Criteria |
| Appearance | White to off-white solid | Conforms | Conforms | White to off-white solid |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure | Conforms to reference |
| Purity (LC-MS, % area) | 99.2% | 98.5% | 99.5% | ≥ 98.0% |
| Largest Single Impurity (%) | 0.3% | 0.8% (at RRT 1.2) | 0.2% | ≤ 0.5% |
| Total Impurities (%) | 0.8% | 1.5% | 0.5% | ≤ 2.0% |
| Moisture Content (KF, %) | 0.5% | 1.2% | 0.3% | ≤ 1.5% |
| Functional Assay Yield (%) | 92% | 85% | 94% | ≥ 88% |
| Functional Assay Purity (%) | 98% | 95% | 99% | ≥ 97% |
| Overall Assessment | Pass | Fail | Pass | - |
-
Expert Interpretation: In the hypothetical data presented in Table 1, Lot B would be rejected despite having a purity value that meets the specification. The higher level of a single impurity and the lower yield and purity in the functional assay indicate a potential performance issue. This underscores the importance of a holistic assessment rather than relying on a single analytical result.
Conclusion and Best Practices
Ensuring the consistency of critical raw materials like this compound is paramount for reproducible and successful outcomes in research and drug development. Lot-to-lot variability is a persistent challenge, but its impact can be effectively mitigated through a systematic and multi-faceted evaluation approach.
Key Takeaways for Researchers:
-
Never Assume Consistency: Always treat a new lot of a critical reagent as a potential variable until it has been thoroughly evaluated.
-
Implement a Robust Testing Regimen: A combination of analytical techniques (¹H NMR, LC-MS, Karl Fischer) and a functional assay provides the most comprehensive assessment of reagent quality.
-
Establish Clear Acceptance Criteria: Define clear and scientifically justified specifications for each parameter being tested.
-
Maintain a Reference Standard: Qualify and maintain a well-characterized lot of the reagent as a reference standard for comparison.
-
Communicate with Suppliers: Foster a collaborative relationship with your suppliers and communicate your quality requirements clearly.
By adopting these principles and implementing the protocols outlined in this guide, researchers and drug development professionals can enhance the reliability and reproducibility of their work, ultimately accelerating the path to innovation and the delivery of safe and effective medicines.
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Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
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Wikipedia. (2023, December 2). Phenylboronic acid. Retrieved from [Link]
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PubChem. (n.d.). 3-(Morpholino)phenylboronic acid. Retrieved from [Link]
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News-Medical.Net. (2018, August 23). Advantages and Limitations of Karl Fischer Titration. Retrieved from [Link]
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Marinaro, W. A., & Stella, V. J. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 3-(2-Morpholinoethyl)phenylboronic Acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-(2-Morpholinoethyl)phenylboronic acid. Our goal is to equip you with the necessary knowledge to handle this compound safely and effectively, ensuring the integrity of your research and the safety of your laboratory personnel. This document is structured to provide not just procedural steps, but also the scientific reasoning behind them, fostering a deep understanding of safe laboratory practices.
Understanding the Risks: Hazard Identification and Analysis
Key Potential Hazards:
-
Skin Irritation: May cause irritation upon contact with skin.[2]
-
Eye Irritation: Can cause serious eye irritation.[2]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.
Given the morpholinoethyl group, it is also prudent to consider any potential additional biological effects, although specific data is limited. Therefore, treating this compound with a high degree of caution is the most responsible approach.
Engineering Controls: Your First Line of Defense
Before considering personal protective equipment, it is imperative to establish robust engineering controls to minimize exposure.
-
Ventilation: All work with this compound, especially when handling the solid powder, must be conducted in a certified chemical fume hood.[4] This prevents the inhalation of airborne particles.
-
Designated Work Area: Establish a designated area for handling this compound to prevent cross-contamination of other laboratory spaces.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
The appropriate selection and use of PPE are critical for personal safety. The following table summarizes the recommended PPE for handling this compound.
| Operation | Recommended Personal Protective Equipment | Justification |
| Weighing and Aliquoting (Solid) | - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Lab coat- Face mask (N95 or higher) | - Prevents skin contact with the powder.[6]- Protects eyes from airborne particles.[6]- Protects clothing and skin from contamination.[6]- Minimizes inhalation of fine dust particles.[7] |
| Dissolving and Solution Handling | - Nitrile gloves- Chemical splash goggles- Lab coat | - Protects against splashes of the solution.[8]- Essential for protecting eyes from accidental splashes.[8]- Protects clothing and skin from spills.[8] |
| Spill Cleanup | - Nitrile gloves- Chemical splash goggles- Lab coat- Respiratory protection may be required depending on the size of the spill. | - Protects hands from contact with the spilled material.- Shields eyes from splashes during cleanup.- Prevents contamination of personal clothing.- Necessary for large spills to avoid inhaling dust or vapors. |
It is crucial to inspect all PPE for integrity before each use and to replace it if damaged.[9] Gloves should be changed frequently, especially if contamination is suspected.
Safe Handling and Operational Workflow
A systematic approach to handling this compound is essential to minimize risk. The following workflow diagram illustrates the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Before entering the laboratory, ensure you are wearing appropriate personal attire, including long pants and closed-toe shoes.[6]
-
Don the required PPE as outlined in the table above.
-
Prepare your chemical fume hood by ensuring the sash is at the appropriate height and the work area is clean and uncluttered.[9]
-
Carefully weigh the desired amount of this compound. Handle the solid gently to avoid creating dust.[1]
-
-
Handling and Use:
-
When dissolving the compound, add the solvent slowly to the solid.
-
If the dissolution is exothermic, allow the solution to cool before proceeding.
-
Conduct all subsequent experimental steps within the fume hood.
-
-
Cleanup and Disposal:
-
Decontaminate all glassware and surfaces that have come into contact with the compound. A suitable cleaning agent should be used, followed by a thorough rinse.
-
All waste, including contaminated gloves, wipes, and the chemical itself, must be disposed of as hazardous waste in a clearly labeled, sealed container.[1] Follow your institution's specific guidelines for chemical waste disposal.
-
Remove your PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection. Wash your hands thoroughly with soap and water after removing your PPE.[4]
-
Emergency Procedures: Be Prepared
Spill Response:
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding the generation of dust, and place it in a sealed container for disposal.[1] The area should then be decontaminated.
-
Large Spills: For larger spills, evacuate the immediate area and alert your laboratory supervisor and institutional safety office. Do not attempt to clean up a large spill without proper training and equipment.
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Storage and Incompatibility
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
Conclusion
The safe handling of this compound is paramount to ensuring a safe and productive research environment. By understanding the potential hazards, implementing robust engineering controls, consistently using the correct PPE, and following established safe handling procedures, you can minimize the risks associated with this compound. Always prioritize safety and consult your institution's safety guidelines for specific protocols.
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-
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
